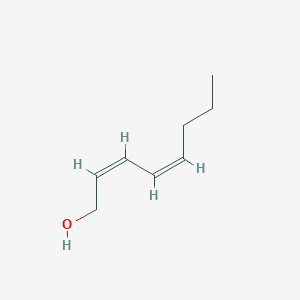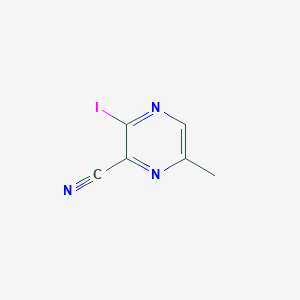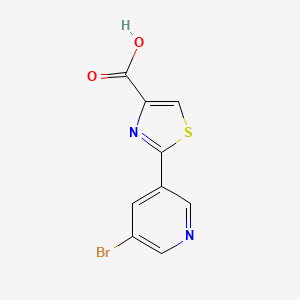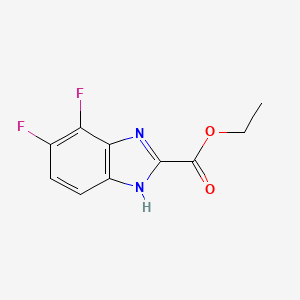
(2Z,4Z)-octa-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4Z)-octa-2,4-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is a type of dienol, which is a molecule containing both a diene (two double bonds) and an alcohol (hydroxyl group). The specific configuration of the double bonds in this compound is in the cis (Z) form, meaning the hydrogen atoms attached to the double-bonded carbons are on the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-octa-2,4-dien-1-ol can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the starting materials would include a suitable aldehyde and a phosphonium ylide that introduces the conjugated diene system.
Diels-Alder Reaction: This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene derivative, which can then be further functionalized to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, such as:
Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated precursors can yield the desired dienol.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to construct the conjugated diene system with high stereoselectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,4Z)-octa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(2Z,4Z)-octa-2,4-dien-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which (2Z,4Z)-octa-2,4-dien-1-ol exerts its effects involves its interaction with various molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E)-octa-2,4-dien-1-ol: This compound has the same molecular formula but different configurations of the double bonds.
(2Z,4E)-octa-2,4-dien-1-ol: This compound has one cis and one trans double bond.
(2E,4Z)-octa-2,4-dien-1-ol: This compound has one trans and one cis double bond.
Uniqueness
(2Z,4Z)-octa-2,4-dien-1-ol is unique due to its specific cis configuration of both double bonds, which can influence its reactivity and interaction with other molecules. The cis configuration can lead to different stereochemical outcomes in reactions compared to its trans counterparts .
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(2Z,4Z)-octa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4-,7-6- |
InChI-Schlüssel |
LMBAOEUOOJDUBP-RZSVFLSASA-N |
Isomerische SMILES |
CCC/C=C\C=C/CO |
Kanonische SMILES |
CCCC=CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)



![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)


![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)
